molecular formula C16H14N2O3 B2834531 (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide CAS No. 1448140-57-5

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide

カタログ番号: B2834531
CAS番号: 1448140-57-5
分子量: 282.299
InChIキー: GGMRDSMMHFEMAM-GORDUTHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide is a synthetic acrylamide derivative designed for advanced pharmacological and neuroscience research. This compound is of significant interest for investigating neurological pathways and developing novel therapeutic agents. Its molecular structure, which integrates a furan heterocycle with an indolinone moiety, is characteristic of ligands that target key signaling receptors in the nervous system. Acrylamide-based compounds, particularly structural analogs featuring furan and related heterocycles, have been extensively documented as potent modulators of Cys-loop transmitter-gated ion channels . These receptors are fundamental to maintaining the balance of neuronal excitation and inhibition. Specifically, research on similar molecules has demonstrated high selectivity and activity as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR) , a well-established target for cognitive disorders and neuropathic pain . Furthermore, related compounds have shown concurrent potentiating and inhibitory effects on GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the brain . Given its structural features, (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide represents a valuable chemical tool for probing the mechanisms of neuropathic pain, anxiety, and other central nervous system conditions. Its potential mechanism of action is likely mediated through the modulation of ion channel receptors, altering neuronal excitability and synaptic transmission . Research into this compound class aims to overcome limitations of existing medications, such as side effects and dependence, by developing more selective receptor modulators . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

特性

IUPAC Name

(E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-18-14-4-3-13(8-12(14)9-16(18)20)17-15(19)5-2-11-6-7-21-10-11/h2-8,10H,9H2,1H3,(H,17,19)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMRDSMMHFEMAM-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

作用機序

The mechanism of action of (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan and indolinone moieties may play a role in binding to these targets, leading to modulation of their activity.

類似化合物との比較

Key Structural Features:

  • 1-Methyl-2-oxoindolin-5-yl group : Provides rigidity and mimics kinase-binding motifs.
  • Acrylamide linker : Stabilizes the (E)-configuration, crucial for bioactivity.

Comparisons with Analogs :

Compound Name Key Substituents Structural Differences
Compound 27 () Furan-3-yl, spiro[indene-piperidin] Replaces indolinone with spirocyclic core
T-IV-J () Thiophene-2-carboxamide Substitutes indolinone with thiophene
(Z)-3-(4-Nitrophenyl)-N-propyl analog () Nitrophenyl, propyl chain Lacks furan, includes nitro group
Patent Compound () Bromophenyl, pyrimidinylamino Bromine substituent, pyrimidine linkage

Key Observations :

  • The absence of electron-withdrawing groups (e.g., nitro in ) may enhance the electron-rich nature of the target compound, affecting reactivity or binding .

Challenges :

  • Steric hindrance from the 1-methyl-2-oxoindolin group may reduce yields compared to less bulky analogs (e.g., ).
  • Purification often requires silica gel chromatography or preparative HPLC, as seen in and .

Spectroscopic Properties

IR and NMR data from analogs provide benchmarks for the target compound:

  • IR Spectrum : Expected peaks include:
    • ~1679 cm⁻¹ (amide C=O stretch, similar to T-IV-J ).
    • ~1548 cm⁻¹ (aromatic C=C, aligned with ).
  • ¹H NMR : The (E)-configured acrylamide proton typically resonates at δ 6.5–7.5 ppm, as observed in furan-containing analogs ().

Stability and Electronic Effects

  • Stability : The furan ring may confer lower oxidative stability compared to phenyl or pyridinyl groups (e.g., ’s bromopyridine analog) .
  • Electronic Effects: The electron-donating furan and indolinone groups could enhance resonance stabilization of the acrylamide linker, as seen in triazulenylmethyl cations () .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (E)-3-(furan-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling acrylamide derivatives with furan and indolinone moieties. Key steps include:

  • Amide bond formation : Use of acryloyl chloride with a 1-methyl-2-oxoindolin-5-amine derivative under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or DMF .
  • Heterocyclic coupling : Furan-3-yl groups are introduced via Suzuki-Miyaura or Heck cross-coupling reactions, requiring palladium catalysts and controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    • Optimization : Adjust stoichiometry, solvent polarity, and reaction time to minimize by-products (e.g., over-alkylation). Monitoring via TLC or HPLC is critical .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide double bond (E-configuration) and substituent positions on the indolinone and furan rings .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ ion) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the indolinone core .
  • FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • In vitro assays :
  • Kinase inhibition : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations 1–100 µM .
  • Dose-response curves : Calculate IC₅₀ values to prioritize lead optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?

  • Methodological Answer :

  • Core modifications :
  • Replace the furan-3-yl group with thiophene or pyrrole to alter electronic properties .
  • Modify the indolinone N-methyl group to bulkier substituents (e.g., ethyl, cyclopropyl) to improve target binding .
  • Functional group addition : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the acrylamide backbone to enhance metabolic stability .
  • Data analysis : Use multivariate regression to correlate substituent effects with activity trends .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetics?

  • Methodological Answer :

  • Molecular docking : Simulate binding to kinases (e.g., PDB ID 1M17) using AutoDock Vina to identify key hydrogen bonds with catalytic lysine residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
  • ADMET prediction : Use SwissADME to estimate logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .

Q. How can contradictory data on solubility and stability be resolved?

  • Methodological Answer :

  • Solubility enhancement :
  • Test co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles .
  • Measure equilibrium solubility via shake-flask method at pH 1.2–7.4 .
  • Stability studies :
  • Conduct forced degradation under heat (40–60°C), light, and hydrolytic conditions (0.1N HCl/NaOH) .
  • Monitor degradation products via LC-MS and adjust synthetic routes to eliminate unstable intermediates .

Critical Analysis of Evidence

  • Key Gaps : Limited data on in vivo pharmacokinetics and metabolite identification.
  • Contradictions : reports variable cytotoxicity based on substituent position, while emphasizes scaffold rigidity as a determinant.
  • Recommendations : Prioritize proteomic profiling (e.g., phospho-kinase arrays) to identify off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。